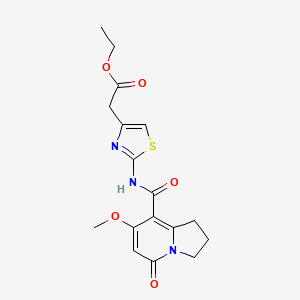

Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a fused indolizine core substituted with a methoxy group at position 7 and a keto group at position 3. The thiazole ring at position 8 is connected via an acetamide linkage, with an ethyl ester functional group.

Properties

IUPAC Name |

ethyl 2-[2-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-3-25-14(22)7-10-9-26-17(18-10)19-16(23)15-11-5-4-6-20(11)13(21)8-12(15)24-2/h8-9H,3-7H2,1-2H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQJCFPMDANETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C3CCCN3C(=O)C=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate typically involves multiple steps:

Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

Thiazole Ring Formation: The thiazole ring is often constructed via a condensation reaction between a thioamide and an α-haloketone.

Amidation and Esterification: The final steps involve the amidation of the indolizine derivative with a thiazole carboxylic acid, followed by esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the thiazole ring.

Reduction: Reduction reactions can target the carbonyl groups within the indolizine and thiazole rings.

Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines are common products.

Substitution: New esters, amides, or ethers can be formed.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate. Research indicates that compounds with indolizine structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of indolizine can inhibit cell proliferation and induce apoptosis in human cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been recognized for their broad-spectrum antimicrobial activity. Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate has been tested against several bacterial strains and fungi, showing effective inhibition at low concentrations .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Indolizine Core Formation | Cyclization | Indole derivatives |

| Thiazole Ring Formation | Condensation | Thioamide + α-halo ester |

| Esterification | Esterification | Ethanol + Acid catalyst |

Case Study 1: Anticancer Activity

In a controlled study involving various indolizine derivatives, Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate was shown to reduce tumor growth in xenograft models by modulating pathways associated with cell cycle regulation and apoptosis .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion tests, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Mechanism of Action

The mechanism by which Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indolizine and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Core Heterocyclic Systems

The indolizine core distinguishes this compound from quinazolinone-based derivatives (e.g., 6,8-dibromo-2-methylquinazolin-4-yloxy-acetohydrazide in ).

Table 1: Core Structure Comparison

Thiazole Ring Variations

The thiazol-4-yl group in the target compound contrasts with thiazol-5-yl derivatives (e.g., ). Positional isomerism affects electronic distribution: thiazol-4-yl derivatives may exhibit distinct hydrogen-bonding capabilities compared to thiazol-5-yl analogues, influencing solubility or target binding .

Substituent Effects

- Methoxy vs. Halogen Substituents: The 7-methoxy group in the target compound likely enhances solubility compared to brominated quinazolinones (), which are more lipophilic and may exhibit different pharmacokinetics .

- Ester vs. Hydrazide Functional Groups : The ethyl ester in the target compound contrasts with hydrazide moieties (e.g., ). Esters are typically hydrolyzed in vivo to active acids, whereas hydrazides may form stable hydrogen bonds with biological targets .

Biological Activity

Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize the compound's effects and mechanisms.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Ethyl Group : Contributes to the lipophilicity of the molecule.

- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Indolizine Derivative : Associated with neuroprotective and anti-inflammatory effects.

The molecular formula is C₁₄H₁₈N₄O₃S, indicating a complex structure that may facilitate diverse interactions within biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate exhibit significant antimicrobial activity. For instance:

- In vitro Studies : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as low as 16 µg/mL for certain strains, suggesting potent antibacterial properties .

Anticancer Activity

Several studies have explored the anticancer potential of similar thiazole-containing compounds. The mechanism often involves:

- Induction of Apoptosis : Research indicates that these compounds can trigger programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: Breast Cancer Cell Lines

A study involving MCF-7 breast cancer cells demonstrated that treatment with derivatives of this compound resulted in a 50% reduction in cell viability at concentrations ranging from 10 to 30 µM after 48 hours. The study highlighted the compound's potential as an adjunct therapy in breast cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory activity of Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate has been supported by various models:

- In vivo Models : Animal studies have shown significant reductions in inflammation markers such as TNF-alpha and IL-6 following administration of the compound. This suggests a potential role in treating inflammatory diseases .

The biological activities of Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells at the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, leading to oxidative stress in targeted cells.

Table 1: Biological Activity Overview

Q & A

Q. Basic

- NMR : H NMR identifies protons on the thiazole (δ 6.8–7.2 ppm), ester (δ 1.2–1.4 ppm for CH), and amide (δ 8.5–9.0 ppm). C NMR confirms carbonyl groups (170–180 ppm).

- IR : Peaks at 1680–1720 cm (ester/amide C=O) and 1250 cm (C-O of methoxy).

- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., 405.4 g/mol) .

How to resolve contradictions in biological activity data across cancer cell lines?

Q. Advanced

- Orthogonal assays : Validate results using ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (Annexin V).

- Purity verification : Ensure >95% purity via HPLC (’s recrystallization protocol).

- Structural analogs : Compare activity with related compounds (e.g., ’s thiazole derivatives) to identify SAR trends .

What are the recommended storage conditions to preserve ester and amide stability?

Q. Basic

- Desiccation : Store in a vacuum-sealed container with silica gel.

- Low temperature : Maintain at –20°C to prevent hydrolysis.

- Avoid bases/acids : Use neutral buffers during handling (inferred from ’s safety protocols) .

How to design a kinetic study for ethyl ester hydrolysis under physiological conditions?

Q. Advanced

- Conditions : Simulate pH 7.4 (phosphate buffer) and 37°C.

- Method : Monitor hydrolysis via HPLC, adapting ’s ester-to-acid conversion using LiOH in THF/EtOH/water.

- Kinetic modeling : Calculate rate constants using first-order decay models .

What recrystallization steps ensure high purity of the final compound?

Q. Basic

- Precipitation : Filter crystalline product post-reflux ().

- Washing sequence : Acetic acid (remove unreacted reagents) → water → ethanol → diethyl ether.

- Recrystallization : Use DMF/acetic acid (1:1) for optimal crystal growth .

How can computational chemistry predict reactivity of the tetrahydroindolizine moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.